N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises an indoline moiety, a pyridine ring, and an oxalamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the indoline and pyridine intermediates, followed by their coupling through an oxalamide linkage. Common reagents used in these reactions include acyl chlorides, amines, and catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
Biologically, this compound may serve as a probe for studying enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it valuable for biochemical assays and drug discovery.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or modulator of certain biological pathways, offering possibilities for treating diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular pathways. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-2-yl)oxalamide
- N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-4-yl)oxalamide
- N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(quinolin-3-yl)oxalamide
Uniqueness
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its combination of an indoline and pyridine ring through an oxalamide linkage offers distinct reactivity and interaction profiles compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-22-8-6-12-9-13(4-5-15(12)22)16(23)11-20-17(24)18(25)21-14-3-2-7-19-10-14/h2-5,7,9-10,16,23H,6,8,11H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWKZZRGPRXHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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